![molecular formula C20H18ClF3N4O2S B2495405 3-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpiperidin-3-yl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1090971-91-7](/img/structure/B2495405.png)
3-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpiperidin-3-yl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
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Description
Synthesis Analysis
The synthesis of such compounds involves multiple steps, including the use of 1H NMR, 13C NMR, IR, and elemental analyses for characterization. A notable example within this category demonstrated antifungal and insecticidal activities, suggesting the versatility of this chemical framework for various applications. The synthesis routes typically aim to incorporate the triazolopyridine core with specific functional groups to achieve desired biological activities (Xu et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds in this category, including the target molecule, features a blend of aromatic and heterocyclic rings. This combination imparts unique electronic and structural characteristics, allowing for selective interactions with biological targets. Crystal structure analyses reveal the importance of specific substituents and their positions on the heterocyclic rings in determining the compounds' physical and chemical properties.
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including substitution and cyclization, influenced by their functional groups and the core triazolopyridine structure. The reactivity can be tailored by modifying substituents, leading to diverse derivatives with potentially different biological activities and chemical properties. For example, reactions involving halides, sulfonamides, and other substituents have been explored to expand the chemical space of these molecules (Asensio et al., 1993).
Scientific Research Applications
Synthesis and Characterization
This compound is part of a broader category of [1,2,4]triazolo[4,3-a]pyridine derivatives, known for their efficient synthesis and significant biological activities. The synthesis involves various chemical reactions including condensation and cyclization, providing a pathway to a wide range of derivatives with potential biological applications. These compounds have been characterized using techniques such as NMR, IR, and elemental analyses to confirm their structure (F. Xu et al., 2017; E. M. Flefel et al., 2018).
Biological Activity
The derivatives of [1,2,4]triazolo[4,3-a]pyridine, including the specific compound mentioned, have shown a range of biological activities. Some derivatives exhibit antifungal, herbicidal, and insecticidal activities, highlighting their potential as pharmaceutical agents or agricultural chemicals. The specificity and potency of these compounds against various biological targets have been evaluated through bioassays, indicating their relevance in developing new treatments or pest control solutions (M. Moran, 2003; F. Xu et al., 2017).
Structural Analysis
Advanced structural analyses, such as X-ray diffraction, have been employed to elucidate the crystalline structure of these compounds, providing insights into their chemical behavior and interaction potentials. This information is crucial for the rational design of derivatives with optimized properties for specific applications. The detailed structural characterization lays the groundwork for understanding the molecular basis of the biological activities observed and for the development of more effective and selective agents (Said El-Kurdi et al., 2021).
properties
IUPAC Name |
3-[1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidin-3-yl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N4O2S/c21-17-6-3-14(4-7-17)9-11-31(29,30)27-10-1-2-15(12-27)19-26-25-18-8-5-16(13-28(18)19)20(22,23)24/h3-9,11,13,15H,1-2,10,12H2/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOSITGSNORXLC-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C=CC2=CC=C(C=C2)Cl)C3=NN=C4N3C=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=C(C=C2)Cl)C3=NN=C4N3C=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Chlorophenyl)ethenesulfonyl]-3-[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidine |
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